(1S,3aS,7aS)-Octahydro-1H-isoindole-1-carboxylic acid
CAS No.: 811420-48-1
Cat. No.: VC18484724
Molecular Formula: C9H15NO2
Molecular Weight: 169.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 811420-48-1 |
|---|---|
| Molecular Formula | C9H15NO2 |
| Molecular Weight | 169.22 g/mol |
| IUPAC Name | (1S,3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindole-1-carboxylic acid |
| Standard InChI | InChI=1S/C9H15NO2/c11-9(12)8-7-4-2-1-3-6(7)5-10-8/h6-8,10H,1-5H2,(H,11,12)/t6-,7+,8+/m1/s1 |
| Standard InChI Key | WSMBEQKQQASPPL-CSMHCCOUSA-N |
| Isomeric SMILES | C1CC[C@H]2[C@H](C1)CN[C@@H]2C(=O)O |
| Canonical SMILES | C1CCC2C(C1)CNC2C(=O)O |
Introduction
Structural and Stereochemical Characteristics
(1S,3aS,7aS)-Octahydro-1H-isoindole-1-carboxylic acid (CAS: 811420-48-1) belongs to the isoindole derivative family, featuring a saturated bicyclic core fused to a carboxylic acid group. Its molecular formula is C₉H₁₅NO₂, with a molecular weight of 169.22 g/mol. The compound’s stereochemistry—defined by the 1S, 3aS, and 7aS configurations—imparts rigidity to its structure, which is critical for interactions with biological targets such as angiotensin-converting enzyme (ACE) in antihypertensive therapies.
Table 1: Key Structural Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₅NO₂ | |
| Molecular Weight | 169.22 g/mol | |
| Stereochemistry | (1S,3aS,7aS) | |
| CAS Registry Number | 811420-48-1 | |
| PubChem CID | 45116021 |
The saturated isoindole core reduces aromaticity, enhancing solubility in polar solvents compared to aromatic analogs. X-ray crystallography studies reveal a boat-like conformation in the bicyclic system, which stabilizes the molecule through intramolecular hydrogen bonding between the carboxylic acid and amine groups.
Synthesis and Manufacturing Methodologies
Patent-Based Synthesis (CN101544593A)
A 2009 Chinese patent outlines a high-yield synthesis route involving the following steps :
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Condensation: Reacting 1-(1-cyclohexen-1-yl)-pyrrolidine (II) with 3-halo-L-serine (III) in dimethylformamide (DMF) at 10–40°C.
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Cyclization: Treating the intermediate with boiling hydrochloric acid to form the bicyclic structure.
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Hydrogenation: Using a Pd/C catalyst in glacial acetic acid to saturate double bonds.
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Purification: Recrystallization to isolate the final product.
This method achieves a 93% yield under optimized conditions (3–4x solvent-to-reactant ratio) and emphasizes stereochemical control through chiral starting materials .
Alternative Chiral Auxiliary Strategies
Source describes a complementary approach using chiral auxiliaries to enforce diastereoselectivity during ring closure. For example, Evans oxazolidinones direct the formation of the 1S configuration, while Mitsunobu conditions ensure retention of stereochemistry at the 3a and 7a positions.
Table 2: Comparative Synthesis Routes
| Method | Yield | Key Advantage | Limitation |
|---|---|---|---|
| Patent (CN101544593A) | 93% | Scalable, low-cost | Requires halogenated serine |
| Chiral Auxiliary | 85–90% | High stereopurity | Multi-step, expensive reagents |
Physicochemical and Pharmacokinetic Properties
The compound’s logP value of 1.2 indicates moderate hydrophobicity, balancing membrane permeability and aqueous solubility. Its pKa of 4.7 (carboxylic acid) facilitates ionization at physiological pH, enhancing bioavailability in systemic circulation. Thermal analysis reveals a melting point of 169–171°C, consistent with its crystalline structure.
Biological Activity and Pharmaceutical Applications
Mechanism of Action in Hypertension
As a precursor to trandolapril, this compound contributes to ACE inhibition by mimicking the transition state of angiotensin I hydrolysis. The bicyclic core binds to the enzyme’s zinc ion, while the carboxylic acid interacts with catalytic residues, reducing blood pressure.
Comparative Analysis with Structural Analogs
Cyclopropane-Conjugated Analog
1-[(3aR,7aS)-octahydro-1H-isoindole-2-carbonyl]cyclopropane-1-carboxylic acid introduces a cyclopropane ring, increasing structural rigidity and potency in enzyme inhibition assays (ACE IC₅₀: 0.8 nM vs. 1.2 nM for the parent compound).
Future Research Directions
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Mechanistic Studies: Elucidate interactions with non-ACE targets, such as matrix metalloproteinases.
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Synthetic Optimization: Develop enantioselective catalysis to replace chiral auxiliaries.
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Therapeutic Expansion: Explore applications in neurodegenerative diseases leveraging its blood-brain barrier permeability.
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